molecular formula C12H15N3O3S B2516091 3-benzenesulfonamido-N-(cyanomethyl)-N-methylpropanamide CAS No. 1280881-65-3

3-benzenesulfonamido-N-(cyanomethyl)-N-methylpropanamide

Cat. No.: B2516091
CAS No.: 1280881-65-3
M. Wt: 281.33
InChI Key: HQALTBKDEKQKCF-UHFFFAOYSA-N
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Description

3-benzenesulfonamido-N-(cyanomethyl)-N-methylpropanamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzenesulfonamide group, a cyanomethyl group, and a methylpropanamide moiety, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzenesulfonamido-N-(cyanomethyl)-N-methylpropanamide typically involves a multi-step process. One common method includes the reaction of benzenesulfonyl chloride with N-methylpropanamide in the presence of a base such as triethylamine. This reaction forms the intermediate benzenesulfonamido-N-methylpropanamide. Subsequently, the intermediate undergoes a nucleophilic substitution reaction with cyanomethyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-benzenesulfonamido-N-(cyanomethyl)-N-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

    Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the cyanomethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Amines, thiols; reactions often require catalysts or specific pH conditions to proceed efficiently.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-benzenesulfonamido-N-(cyanomethyl)-N-methylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-benzenesulfonamido-N-(cyanomethyl)-N-methylpropanamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The cyanomethyl group may also interact with nucleophilic residues in proteins, leading to covalent modifications. These interactions can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-benzenesulfonamido-N-[(1R)-1-cyano-2,2-dimethylpropyl]propanamide: Similar structure with a different substituent on the propanamide moiety.

    Benzenesulfonamide, N-(cyanomethyl)-4-iodo-: Contains an iodine atom, which can influence its reactivity and applications.

Uniqueness

3-benzenesulfonamido-N-(cyanomethyl)-N-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

3-(benzenesulfonamido)-N-(cyanomethyl)-N-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3S/c1-15(10-8-13)12(16)7-9-14-19(17,18)11-5-3-2-4-6-11/h2-6,14H,7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQALTBKDEKQKCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#N)C(=O)CCNS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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